8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-hydroxy-4H-chromen-4-one with 4-methoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to a Mannich reaction with benzylmethylamine and formaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto-3-(4-methoxyphenyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-4H-chroman-4-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the benzyl(methyl)amino group.
8-((benzyl(methyl)amino)methyl)-7-hydroxy-4H-chromen-4-one: Lacks the methoxy group on the phenyl ring.
Uniqueness
8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the benzyl(methyl)amino group and the methoxy group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(14-17-6-4-3-5-7-17)15-21-23(27)13-12-20-24(28)22(16-30-25(20)21)18-8-10-19(29-2)11-9-18/h3-13,16,27H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOASFUQSMACJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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